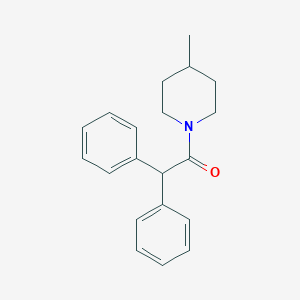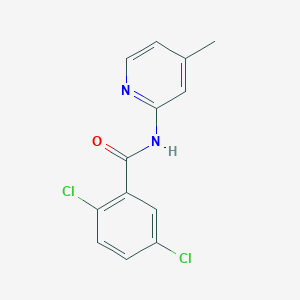![molecular formula C18H21ClFNO2 B239702 N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine, also known as Citalopram, is a selective serotonin reuptake inhibitor (SSRI) that is commonly used to treat depression and anxiety disorders. It was first synthesized in 1972 by Lundbeck, a Danish pharmaceutical company. Since then, it has become one of the most widely prescribed antidepressants in the world.
Mecanismo De Acción
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine works by selectively inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, sleep, appetite, and other physiological processes. By blocking the reuptake of serotonin, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine increases the levels of serotonin in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine has a number of biochemical and physiological effects in the body. It has been shown to increase the levels of certain hormones, such as cortisol and prolactin, which can have an impact on mood and behavior. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine can affect the activity of certain enzymes and receptors in the brain, which can further modulate neurotransmitter levels and influence mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the role of serotonin in the brain. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine has a relatively low toxicity, which makes it safe for use in animal studies. However, one limitation is that N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine can have off-target effects on other neurotransmitters and receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are a number of potential future directions for research on N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine. One area of interest is in understanding the long-term effects of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine on the brain and behavior. Additionally, there is interest in developing more selective serotonin reuptake inhibitors that have fewer off-target effects. Finally, there is ongoing research into the use of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine in combination with other drugs or therapies for the treatment of depression and anxiety disorders.
Métodos De Síntesis
The synthesis of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine involves a multi-step process. The first step is the formation of 3-chloro-4-(4-fluorobenzyl)phenol, which is then reacted with 5-methoxy-2-nitrobenzaldehyde to form the intermediate product. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the coupling of the amine with 2-propanolamine to form N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine.
Aplicaciones Científicas De Investigación
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine has been extensively studied for its therapeutic effects on depression and anxiety disorders. It has been shown to be effective in treating major depressive disorder, panic disorder, social anxiety disorder, and obsessive-compulsive disorder. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine has been studied for its potential use in treating other conditions such as premenstrual dysphoric disorder, post-traumatic stress disorder, and alcoholism.
Propiedades
Nombre del producto |
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine |
|---|---|
Fórmula molecular |
C18H21ClFNO2 |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H21ClFNO2/c1-12(2)21-10-14-8-16(19)18(17(9-14)22-3)23-11-13-4-6-15(20)7-5-13/h4-9,12,21H,10-11H2,1-3H3 |
Clave InChI |
PQKGRXKKBZOKDH-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
SMILES canónico |
CC(C)NCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B239628.png)



![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)





![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)